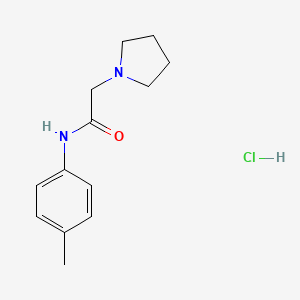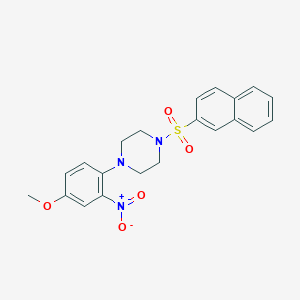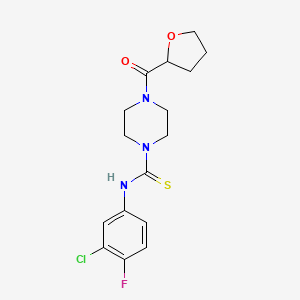
N-(4-methylphenyl)-2-(1-pyrrolidinyl)acetamide hydrochloride
描述
N-(4-methylphenyl)-2-(1-pyrrolidinyl)acetamide hydrochloride, also known as MPHP, is a synthetic stimulant drug that belongs to the cathinone class. It is a relatively new drug that has gained popularity among drug users due to its euphoric and stimulating effects. MPHP is chemically similar to other cathinones such as mephedrone and methcathinone, which are known to have addictive and harmful effects on human health.
作用机制
N-(4-methylphenyl)-2-(1-pyrrolidinyl)acetamide hydrochloride acts as a stimulant by increasing the levels of dopamine and norepinephrine in the brain. It achieves this by inhibiting the reuptake of these neurotransmitters, which leads to an increase in their concentration in the synapse. This increase in neurotransmitter levels results in the euphoric and stimulating effects of N-(4-methylphenyl)-2-(1-pyrrolidinyl)acetamide hydrochloride.
Biochemical and Physiological Effects:
N-(4-methylphenyl)-2-(1-pyrrolidinyl)acetamide hydrochloride has several biochemical and physiological effects on the human body. It increases heart rate and blood pressure, which can lead to cardiovascular complications such as heart attack and stroke. It also causes hyperthermia, which can lead to dehydration and heat stroke. N-(4-methylphenyl)-2-(1-pyrrolidinyl)acetamide hydrochloride can also cause psychological effects such as anxiety, paranoia, and hallucinations.
实验室实验的优点和局限性
N-(4-methylphenyl)-2-(1-pyrrolidinyl)acetamide hydrochloride has several advantages and limitations for laboratory experiments. Its chemical structure and pharmacological properties make it a useful tool for studying the dopamine and norepinephrine systems in the brain. However, its addictive potential and harmful effects on human health make it a risky substance to work with in a laboratory setting.
未来方向
There are several future directions for research on N-(4-methylphenyl)-2-(1-pyrrolidinyl)acetamide hydrochloride. One area of research is to investigate its potential as a treatment for attention deficit hyperactivity disorder (ADHD) and other neurological disorders. Another area of research is to investigate its potential as a tool for understanding the mechanisms of addiction and drug abuse. Finally, further research is needed to understand the long-term effects of N-(4-methylphenyl)-2-(1-pyrrolidinyl)acetamide hydrochloride on human health and to develop strategies for mitigating its harmful effects.
科学研究应用
N-(4-methylphenyl)-2-(1-pyrrolidinyl)acetamide hydrochloride has been the subject of several scientific studies to investigate its pharmacological and toxicological properties. One study found that N-(4-methylphenyl)-2-(1-pyrrolidinyl)acetamide hydrochloride acts as a potent dopamine transporter inhibitor, which may contribute to its addictive potential. Another study found that N-(4-methylphenyl)-2-(1-pyrrolidinyl)acetamide hydrochloride induces hyperthermia and neurotoxicity in rats, which suggests that it may have harmful effects on human health.
属性
IUPAC Name |
N-(4-methylphenyl)-2-pyrrolidin-1-ylacetamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O.ClH/c1-11-4-6-12(7-5-11)14-13(16)10-15-8-2-3-9-15;/h4-7H,2-3,8-10H2,1H3,(H,14,16);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXYPVQMCYJKKSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CN2CCCC2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>38.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47197008 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(4-methylphenyl)-2-(1-pyrrolidinyl)acetamide hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[2-({[(5-chloro-2-methoxyphenyl)amino]carbonothioyl}amino)ethyl]benzenesulfonamide](/img/structure/B4136202.png)



![N-{[(5-chloro-6-methoxy-1,3-benzothiazol-2-yl)amino]carbonothioyl}-4-methoxy-3-nitrobenzamide](/img/structure/B4136232.png)

![methyl 4-[2-(1,3-benzodioxol-5-ylmethyl)-7-methyl-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate](/img/structure/B4136241.png)

![2-[({[5-(2-anilino-2-oxoethyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-N-benzyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4136257.png)



![2-(1-adamantyl)-N-{[(2-methoxy-4-nitrophenyl)amino]carbonothioyl}acetamide](/img/structure/B4136294.png)
![ethyl 5-({[(4-fluorobenzyl)thio]acetyl}amino)-1-phenyl-1H-pyrazole-4-carboxylate](/img/structure/B4136298.png)